
ATP synthase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATP synthase inhibitor 2 is a compound that specifically inhibits the activity of ATP synthase, an essential enzyme responsible for the synthesis of adenosine triphosphate (ATP) in cells. ATP synthase is found in the inner membranes of mitochondria, thylakoid membranes of chloroplasts, and the plasma membranes of bacteria. The inhibition of ATP synthase disrupts the production of ATP, which is the primary energy currency of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification using techniques such as chromatography and recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of automated purification systems to ensure consistent product quality.
- Adherence to Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: ATP synthase inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .
Scientific Research Applications
Antibacterial Applications
Inhibiting ATP synthase in bacteria has emerged as a promising strategy to combat antibiotic resistance. Several studies have demonstrated that ATP synthase inhibitors can enhance the effectiveness of existing antibiotics:
- Resveratrol : This polyphenolic compound has been shown to improve the efficacy of aminoglycosides against Staphylococcus aureus. By inhibiting ATP synthase, resveratrol increases the susceptibility of S. aureus to antibiotics and reduces the development of resistance .
- Piceatannol : Similar to resveratrol, piceatannol exhibits strong inhibitory effects on ATP synthase in E. coli, demonstrating nearly complete inhibition of ATP synthesis . This compound could serve as a potent adjunct therapy in bacterial infections.
Cancer Therapy
The role of ATP synthase in cancer metabolism has led to investigations into its inhibitors as potential anti-cancer agents:
- Bedaquiline : Originally developed for tuberculosis, this inhibitor has been found to affect human mitochondrial ATP synthase, raising concerns about its safety profile due to potential cardiac side effects . However, its ability to inhibit energy production in cancer cells suggests a need for derivative compounds with improved specificity.
- Angiogenesis Inhibition : ATP synthase on endothelial cells is involved in angiogenesis, which is critical for tumor growth. Inhibitors targeting this enzyme may prevent tumor vascularization and growth . Studies indicate that inhibiting ATP synthase can significantly reduce endothelial cell migration and proliferation, highlighting its potential in anti-angiogenic therapies.
Metabolic Regulation
Research has shown that ATP synthase inhibitors can influence metabolic pathways:
- Obesity Treatment : Inhibition of non-mitochondrial ATP synthase has been linked to reduced lipid accumulation in cells, suggesting a potential application in obesity management . By targeting energy metabolism directly, these inhibitors could help regulate weight gain and related metabolic disorders.
Case Study 1: Resveratrol's Efficacy Against Resistant Bacteria
A study demonstrated that resveratrol not only inhibited ATP synthase but also sensitized S. aureus to human antimicrobial peptides. The atpA mutant strain showed a significant reduction in viable cells when treated with these peptides compared to wild-type strains . This underscores the potential of combining ATP synthase inhibitors with innate immune responses for enhanced antibacterial effects.
Case Study 2: Bedaquiline's Dual Action
In vitro studies revealed that bedaquiline inhibits both ATP hydrolysis and synthesis in human mitochondrial ATP synthase with an IC50 value around 0.66 µM . Despite its effectiveness against Mycobacterium tuberculosis, the lack of selectivity raises concerns about its application in treating other conditions without adverse effects.
Data Table: Summary of Key Findings
Compound | Target Organism | Mechanism of Action | Efficacy (IC50) | Application Area |
---|---|---|---|---|
Resveratrol | Staphylococcus aureus | Inhibits ATP synthase | Not specified | Antibacterial therapy |
Piceatannol | E. coli | Inhibits ATP synthesis | Not specified | Antibacterial therapy |
Bedaquiline | Mycobacterium tuberculosis | Inhibits mitochondrial ATP synthase | ~0.66 µM | Antitubercular therapy |
Oligomycin | Various | Inhibits mitochondrial function | ~0.005 µM | Research and therapeutic use |
Mechanism of Action
ATP synthase inhibitor 2 exerts its effects by binding to specific sites on the ATP synthase enzyme, thereby blocking the proton flow necessary for ATP synthesis. This inhibition disrupts the electrochemical gradient across the membrane, preventing the conversion of adenosine diphosphate (ADP) to ATP. The molecular targets and pathways involved include the F0 and F1 subunits of ATP synthase, which are essential for its rotary catalytic mechanism .
Comparison with Similar Compounds
Oligomycin: A well-known ATP synthase inhibitor that binds to the F0 subunit and blocks proton transport.
Venturicidin: Another inhibitor that targets the F0 subunit and disrupts ATP synthesis.
Bedaquiline: A synthetic compound that inhibits ATP synthase in mycobacteria, used as an antibacterial agent
Uniqueness: ATP synthase inhibitor 2 is unique in its specific binding affinity and inhibitory potency compared to other inhibitors. Its distinct chemical structure allows for targeted inhibition with potentially fewer off-target effects, making it a valuable tool in both research and therapeutic applications .
Biological Activity
ATP synthase inhibitors play a crucial role in regulating energy metabolism and have significant implications in various biological processes, including apoptosis, angiogenesis, and microbial resistance. ATP synthase inhibitor 2 (often referred to as HM2-16F in recent studies) is an amiloride derivative that has been shown to inhibit the F1Fo-ATP synthase complex, leading to various metabolic alterations in cells. This article discusses the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.
This compound primarily targets the F1Fo-ATP synthase complex, a critical component of oxidative phosphorylation in mitochondria. By inhibiting this enzyme, HM2-16F disrupts ATP production, which can lead to significant metabolic changes within cells.
- Inhibition of ATP Production : HM2-16F has been shown to deplete ATP levels in Mycobacterium tuberculosis, indicating its effectiveness as an ATP synthase inhibitor. The compound reduces the minimal inhibitory concentration (MIC) significantly when combined with CRISPR interference targeting the atpB gene, which encodes a subunit of ATP synthase .
- Metabolic Changes : The inhibition of ATP synthase by HM2-16F leads to alterations in intracellular metabolite profiles. For instance:
Effects on Cellular Functions
The biological activity of this compound extends beyond mere ATP depletion; it also affects various cellular functions:
- Impact on the Krebs Cycle : HM2-16F disrupts carbon entry into the TCA cycle, as evidenced by increased acetyl-CoA levels and altered flux through key metabolic pathways. This suggests a broader impact on cellular respiration and energy metabolism .
- Cellular Apoptosis : Inhibition of ATP synthase can lead to the opening of the mitochondrial permeability transition pore (mPTP), which is associated with programmed cell death. This dual functionality highlights the potential for using such inhibitors in cancer therapy .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of HM2-16F:
Case Study 1: Mycobacterium tuberculosis
A study demonstrated that HM2-16F effectively inhibits M. tuberculosis growth by reducing ATP levels and altering metabolite profiles. The research showed that treatment with varying concentrations of HM2-16F resulted in significant changes in 37 metabolites, impacting both energy production and biosynthetic pathways .
Case Study 2: Cancer Cell Lines
Research indicated that ATP synthase inhibitors could impede angiogenesis by blocking extracellular ATP production necessary for endothelial cell migration and proliferation. This suggests potential applications in targeting tumor growth and metastasis through inhibition of angiogenic processes .
Comparative Data Table
Parameter | HM2-16F | Oligomycin | Enterostatin |
---|---|---|---|
Target | F1Fo-ATP Synthase | F1Fo-ATP Synthase | F1-ATP Synthase |
Effect on ATP Production | Decreases ATP levels | Complete inhibition | Reduces ATP production by ~31% |
Impact on Metabolites | Alters multiple metabolites | Significant metabolic disruption | Increases thermogenesis |
Cell Type Tested | M. tuberculosis | Various cancer cell lines | Insulinoma cells (INS-1) |
Mechanism of Action | Inhibition of synthesis | Inhibition of hydrolysis | Binding to β subunit |
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate |
InChI |
InChI=1S/C21H22N2O3S/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2/h3-10,12,19,22,24H,11,13H2,1-2H3/t19-/m0/s1 |
InChI Key |
WIDVPHSBAXLSEU-IBGZPJMESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.